3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole
Overview
Description
The compound “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . The tert-butyl group is a very bulky substituent used in chemistry for kinetic stabilization . The tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy in solution provides many avenues to study the biophysical basis underlying the functions of macromolecular assemblies . A study on UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4-hydroxyanisole Molecule used DFT, B3LYP method to optimize the structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the reactions of similar compounds. For example, Di-tert-butyl peroxide (DTBP) is an organic peroxide which has widespread use in the various chemical industries. Thermal runaway reactions of OPs have been caused by their general thermal instability or by reactive incompatibility in storage or operation, which can create potential for thermal decomposition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, tert-Butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol and diethyl ether .
Mechanism of Action
The mechanism of action of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For instance, the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites. And the C12–O13 bond on the ether bond is more prone to dissociation. They are easily reacted with peroxide radicals to have oxidation resistance .
Safety and Hazards
The safety and hazards of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For example, tert-Butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause drowsiness or dizziness .
Properties
IUPAC Name |
3-tert-butyl-2,4-dimethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVULIPFEBVZBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652200 | |
Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151464-91-4 | |
Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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